1-Benzyl-N-(2-methoxyethyl)azetidin-3-amine oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-N-(2-methoxyethyl)azetidin-3-amine oxalate is a chemical compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles known for their significant ring strain, which imparts unique reactivity and stability compared to other similar compounds like aziridines
Preparation Methods
The synthesis of 1-Benzyl-N-(2-methoxyethyl)azetidin-3-amine oxalate typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate precursors under specific conditions.
Oxalate Formation: The oxalate salt is formed by reacting the azetidine compound with oxalic acid.
Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity, often using advanced techniques like continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
1-Benzyl-N-(2-methoxyethyl)azetidin-3-amine oxalate undergoes various chemical reactions, including:
Substitution: The azetidine ring can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the ring.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium, and specific temperature and pressure conditions to optimize reaction rates and yields.
Scientific Research Applications
1-Benzyl-N-(2-methoxyethyl)azetidin-3-amine oxalate has several scientific research applications:
Organic Synthesis: The compound serves as a building block for synthesizing more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: It is used in the design and synthesis of potential drug candidates, especially those targeting central nervous system disorders and infectious diseases.
Material Science: The unique reactivity of the azetidine ring makes it useful in the development of novel polymers and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Benzyl-N-(2-methoxyethyl)azetidin-3-amine oxalate involves its interaction with specific molecular targets and pathways. The compound’s azetidine ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological macromolecules . These interactions can modulate various biochemical pathways, potentially leading to therapeutic effects in medicinal applications.
Comparison with Similar Compounds
1-Benzyl-N-(2-methoxyethyl)azetidin-3-amine oxalate can be compared with other similar compounds, such as:
Piperidines: Piperidines are six-membered nitrogen-containing heterocycles with lower ring strain and different reactivity profiles.
The uniqueness of this compound lies in its four-membered ring structure, which provides a balance between stability and reactivity, making it suitable for various synthetic and medicinal applications.
Properties
Molecular Formula |
C15H22N2O5 |
---|---|
Molecular Weight |
310.35 g/mol |
IUPAC Name |
1-benzyl-N-(2-methoxyethyl)azetidin-3-amine;oxalic acid |
InChI |
InChI=1S/C13H20N2O.C2H2O4/c1-16-8-7-14-13-10-15(11-13)9-12-5-3-2-4-6-12;3-1(4)2(5)6/h2-6,13-14H,7-11H2,1H3;(H,3,4)(H,5,6) |
InChI Key |
JYYHKMRIHMFAFJ-UHFFFAOYSA-N |
Canonical SMILES |
COCCNC1CN(C1)CC2=CC=CC=C2.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.